molecular formula C22H18N2O2 B2376071 N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-27-8

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2376071
CAS No.: 942005-27-8
M. Wt: 342.398
InChI Key: WZJAPQVDUBPPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide is a synthetic small molecule based on the furo[3,2-b]pyridine scaffold, a fused heterocyclic system known to be a privileged structure in medicinal chemistry . This specific compound features a benzyl group and a phenyl ring attached to a carboxamide moiety, a structural motif often explored in drug discovery for its ability to engage biological targets . The furo[3,2-b]pyridine core is of significant research interest due to its wide range of pharmacological activities, which include serving as a scaffold for developing potent anticancer agents, enzyme inhibitors, and modulators of neuronal receptors . Furopyridine derivatives have demonstrated notable anti-proliferative activity against various cancer cell lines, with mechanisms of action that may involve interference with phospholipid metabolism or inhibition of specific kinases . Furthermore, structurally similar N-benzyl fused pyridine carboxamides have been identified as potent antagonists for neurological targets such as the neuropeptide S receptor (NPSR), suggesting potential applications in neuroscience research for studying anxiety, substance abuse relapse, and anesthetic duration . This compound is offered exclusively for laboratory research purposes. It is strictly for use in vitro or as a standard for analytical methods. This compound is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-16-12-13-20-19(23-16)14-21(26-20)22(25)24(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJAPQVDUBPPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a furan derivative. The cyclization is often catalyzed by a Lewis acid, such as aluminum chloride, under reflux conditions.

Once the furo[3,2-b]pyridine core is obtained, the next step involves the introduction of the benzyl and phenyl groups. This can be accomplished through a series of substitution reactions. For example, the benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydride. The phenyl group can be introduced through a similar substitution reaction using phenyl chloride.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors.

Chemical Reactions Analysis

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives with altered chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to therapeutic effects.

For example, if the compound exhibits anticancer activity, it may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells. The specific molecular targets and pathways involved can be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds from share structural motifs with the target molecule, such as fused heterocycles, carboxamide linkages, and aromatic/alkyl substituents. These analogs provide insights into how structural variations affect properties and activities:

Table 1: Key Structural Analogs and Features

Compound ID Core Structure Substituents Potential Applications (Inferred)
923216-25-5 Pyrazolo[4,3-c]pyridine 5-Benzyl, 3-oxo, 2-phenyl, 3H/5H Unknown (structural analog)
923113-33-1 Pyrrolo[3,2-d]pyrimidine N-[(2-Chlorophenyl)methyl], 5-methyl, 2,4-dioxo, 3-phenyl Unknown (antimicrobial/anticancer)
923216-66-4 Benzofuran N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide Unknown (heterocyclic drug design)

Key Comparisons:

Core Heterocycle: The furopyridine core in the target compound offers a unique electronic environment compared to pyrazolopyridine (923216-25-5) or pyrrolopyrimidine (923113-33-1). Furopyridines may exhibit distinct π-π stacking and hydrogen-bonding capabilities, influencing receptor binding .

Substituent Effects :

  • The N-benzyl and N-phenyl groups in the target compound may enhance lipophilicity compared to chlorophenyl (923113-33-1) or p-tolyl (923139-08-6) substituents, impacting membrane permeability .
  • Halogenation (e.g., 923216-66-4’s 4-chlorobenzoyl group) is a common strategy to modulate bioavailability and metabolic stability, though absent in the target molecule .

meta) can dictate selectivity in anticancer activity . For example, 3-fluoro or -chlorophenyl derivatives showed efficacy against non-small cell lung cancer, suggesting that similar modifications in furopyridines could yield targeted effects.

Methodological Insights from Crystallography Tools

The structural determination of such compounds relies heavily on programs like SHELX (for refinement) and SIR97 (for direct methods and Fourier-based refinement). These tools enable precise analysis of bond lengths, angles, and intermolecular interactions, critical for understanding structure-activity relationships . For instance:

  • SHELXL ’s high-resolution refinement could resolve the steric effects of the benzyl and phenyl groups in the target compound.
  • SIR97 ’s automation might expedite phase determination for complex heterocycles like furopyridines, which often form polymorphs or co-crystals .

Biological Activity

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has attracted attention in various fields of scientific research due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the furo[3,2-b]pyridine core : Achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine derivatives and furan derivatives, often catalyzed by Lewis acids like aluminum chloride.
  • Introduction of the benzyl and phenyl groups : These groups are introduced via nucleophilic substitution reactions using benzyl chloride and phenyl chloride respectively, in the presence of bases such as sodium hydride.
  • Formation of the carboxamide group : This is accomplished by reacting the intermediate with an appropriate amine or amide source under suitable conditions .

Biological Activity

This compound has shown promise in various biological applications:

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. It potentially inhibits enzymes involved in cell proliferation and induces apoptosis in cancer cells. For example, studies have suggested its effectiveness against prostate cancer cell lines .

Antimicrobial and Antiviral Properties

The compound is also being explored for its antimicrobial and antiviral activities. Its unique structure allows it to interact with various biological targets, which may lead to inhibition of pathogen growth .

The mechanism of action for this compound involves interaction with specific molecular targets such as:

  • Enzymes : Inhibition of enzyme activity can disrupt metabolic pathways essential for cancer cell survival.
  • Receptors : Modulation of receptor signaling pathways can alter cellular responses to external stimuli .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on DU-145 prostate cancer cells with IC50 values indicating effective inhibition of cell survival.
Study BAntimicrobial PropertiesShowed promising results against various bacterial strains, suggesting potential as a new antimicrobial agent.
Study CMechanistic InsightsUtilized computational modeling to predict binding interactions with target proteins, supporting experimental findings on enzyme inhibition.

Q & A

Q. Table 1. Comparative Bioactivity of Furopyridine Derivatives

CompoundAntibacterial MIC (µg/mL)AChE IC50_{50} (nM)Urease Inhibition (%)
Target Compound8.5 (S. aureus)12065
5-Chloro Analog 4.28578
N-Benzyl Derivative 12.315052

Q. Table 2. Key Computational Parameters

ParameterValueTool/Software
logP3.1SwissADME
Topological PSA78.2 ŲMolinspiration
Predicted LD50_{50}450 mg/kgProTox-II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.